molecular formula C10H8N2 B15233159 6-Ethynyl-2-methylimidazo[1,2-A]pyridine

6-Ethynyl-2-methylimidazo[1,2-A]pyridine

Cat. No.: B15233159
M. Wt: 156.18 g/mol
InChI Key: ITCVUDGIEDYUMX-UHFFFAOYSA-N
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Description

6-Ethynyl-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-2-methylimidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine core. One common method is the reaction of 2-methylimidazo[1,2-A]pyridine with ethynylating agents under specific conditions. For example, the reaction with ethynyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 6-Ethynyl-2-methylimidazo[1,2-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, iodine.

Major Products Formed:

Scientific Research Applications

6-Ethynyl-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethynyl-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 6-Ethynyl-2-methylimidazo[1,2-A]pyridine stands out due to its ethynyl group, which can enhance its reactivity and binding affinity to molecular targets. This makes it a valuable compound for drug discovery and development, offering unique properties compared to other imidazo[1,2-A]pyridine derivatives .

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

6-ethynyl-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H8N2/c1-3-9-4-5-10-11-8(2)6-12(10)7-9/h1,4-7H,2H3

InChI Key

ITCVUDGIEDYUMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C#C

Origin of Product

United States

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